RAF709 -

RAF709

Catalog Number: EVT-279716
CAS Number:
Molecular Formula: C28H29F3N4O4
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RAF709 is a potent and selective inhibitor of RAF kinases, specifically targeting both RAF monomers and dimers. [, ] It acts as an ATP-competitive kinase inhibitor, meaning it competes with ATP for binding to the RAF kinase active site. [] This inhibition disrupts the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer cells. [, ] RAF709 demonstrates particular efficacy against tumor models with mutations in BRAF, NRAS, or KRAS genes. []

Synthesis Analysis

A detailed synthesis method for RAF709 is described in the patent WO 2014151616, titled "Biaryl amide compounds as kinase inhibitors and their preparation." [] The patent describes a multi-step synthesis involving various reactions, including Suzuki coupling and amide bond formation. Specific details regarding reagents, solvents, and reaction conditions can be found in the patent documentation.

Molecular Structure Analysis

The molecular structure of RAF709 is characterized by a central bipyridine core, substituted with a morpholine ring, a tetrahydropyranyl oxy-pyridine group, and a trifluoromethyl benzamide moiety. [] While specific structural analyses are not detailed in the provided abstracts, the structure-activity relationship (SAR) studies likely involved exploring modifications to these groups to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Reactions Analysis

The primary chemical reaction associated with RAF709 is its binding to the ATP-binding pocket of RAF kinases. [, ] This interaction is likely mediated by hydrogen bonding, hydrophobic interactions, and potentially other intermolecular forces. Specific details regarding the binding interactions and kinetics would require further investigation and analysis beyond the provided information.

Mechanism of Action

RAF709 exerts its antitumor activity by inhibiting RAF kinases, key components of the RAF/MEK/ERK signaling pathway. [, ] This pathway regulates cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. [, ] * Unlike earlier-generation RAF inhibitors like vemurafenib, which primarily target RAF monomers, RAF709 exhibits equal potency against both RAF monomers and dimers. [] * This characteristic is crucial as it prevents the paradoxical activation of wild-type RAF, a phenomenon observed with monomer-selective inhibitors that can lead to resistance and off-target effects. [] * By inhibiting RAF dimers, RAF709 effectively blocks downstream signaling, leading to reduced tumor cell proliferation and survival. []

Applications
  • Cancer Research: RAF709 is primarily studied for its potential in treating cancers driven by mutations in RAS or BRAF genes, including melanoma and other solid tumors. [, , ] It has shown efficacy in preclinical studies using both in vitro cell lines and in vivo xenograft models. [, , ]
  • Studying RAF Signaling: As a potent and selective RAF inhibitor, RAF709 serves as a valuable tool for dissecting the complexities of RAF signaling pathways. [, ] Researchers can utilize RAF709 to probe the roles of RAF monomers and dimers in various cellular processes and disease models.
  • Investigating Drug Resistance: Understanding the mechanisms of resistance to RAF inhibitors is crucial for developing more effective therapies. [, ] RAF709's unique ability to target both RAF monomers and dimers can aid in studying resistance mechanisms and identifying potential strategies to overcome them.
  • Ovarian Function: Recent research suggests RAF709's potential in studying FSH signaling in mouse ovarian granulosa cells. [, ] In these studies, RAF709 was shown to inhibit estradiol synthesis and secretion, indicating its role in the FSH signaling pathway related to ovarian function.
Future Directions
  • Clinical Trials: Given its promising preclinical results, advancing RAF709 to clinical trials to evaluate its safety and efficacy in humans with RAS or BRAF-mutant cancers is a logical next step. []
  • Exploring New Applications: Beyond cancer, RAF709's role in FSH signaling pathways [, ] warrants further investigation for potential applications in reproductive health and other related areas.

Vemurafenib

Compound Description: Vemurafenib is a first-generation BRAF inhibitor used for the treatment of late-stage melanoma harboring the BRAF V600E mutation. [, ] It acts by selectively inhibiting the BRAF V600E kinase, thereby inhibiting downstream MAPK signaling.

Relevance: Vemurafenib serves as a benchmark for comparing the efficacy and properties of next-generation RAF inhibitors like RAF709. [] Unlike RAF709, Vemurafenib primarily targets RAF monomers and exhibits limited efficacy against tumors driven by mutant RAS. [] RAF709 demonstrates superior activity against both RAF monomers and dimers, enabling it to target a broader range of tumors, including those driven by RAS mutations. []

LXH254 (N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide)

Compound Description: LXH254 is a selective B/C RAF inhibitor that emerged from the optimization of RAF709. [] It addresses the limitations of RAF709, particularly its high human intrinsic clearance, making it suitable for clinical development. [] LXH254 displays potent inhibition of B-RAF and C-RAF kinases, demonstrating efficacy in preclinical models and advancing to Phase 1 clinical trials for RAS mutant cancers. []

Relevance: LXH254 is structurally related to RAF709, sharing a similar core structure. [] It incorporates specific modifications, such as the introduction of an alcohol side chain, to enhance potency and reduce clearance. [] These refinements led to improved pharmacokinetic properties while maintaining the desired selectivity and efficacy profile observed with RAF709.

PLX4032

Compound Description: PLX4032, similar to vemurafenib, is a BRAF inhibitor (BRAFi) targeting BRAF V600E mutations. [] It demonstrates efficacy against melanomas harboring the BRAF V600E mutation.

Relevance: In contrast to RAF709, which exerts its effects on both BRAF and CRAF, PLX4032 specifically targets BRAF V600E. [] Notably, PLX4032 induces distinct cellular responses compared to RAF709. [] While PLX4032 stimulates ROCK-mediated nuclear β-catenin shuttling in cancer-associated fibroblasts (CAFs), RAF709 does not elicit this effect. [] This difference highlights the diverse signaling pathways engaged by different RAF inhibitors and emphasizes the unique properties of RAF709.

GW5074

Compound Description: GW5074 is a selective CRAF inhibitor. []

Relevance: GW5074 selectively targets CRAF, whereas RAF709 exhibits inhibitory activity against both B-RAF and C-RAF. [] Importantly, GW5074 fails to induce the same phenotypic changes in CAFs as observed with the BRAF inhibitor PLX4032. [] This difference highlights the distinct signaling pathways engaged by different RAF isoforms and further underscores the importance of developing compounds like RAF709 that can target multiple RAF isoforms to achieve broader therapeutic effects.

Properties

Product Name

RAF709

IUPAC Name

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C28H29F3N4O4

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36)

InChI Key

FYNMINFUAIDIFL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5

Solubility

Soluble in DMSO

Synonyms

RAF709; RAF-709; RAF 709.

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.